

# The Physicochemical Landscape of 2-Amino-3-mercapto-1-propanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Propanol, 2-amino-3-mercapto-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **1-Propanol, 2-amino-3-mercapto-**, a molecule of interest in various scientific domains due to its structural relation to the amino acid L-cysteine. This document outlines its known properties, details relevant experimental protocols for their determination, and explores a plausible synthetic pathway. Furthermore, a hypothetical signaling pathway is presented to stimulate further research into its potential biological activities.

## Core Physicochemical Properties

**1-Propanol, 2-amino-3-mercapto-**, also known as 2-amino-3-sulfanylpropan-1-ol or cysteinol, is a chiral amino alcohol containing a thiol group. Its structure suggests potential roles as a reducing agent, a metal chelator, and a precursor for biologically active molecules. The majority of the available data on its physicochemical properties are predicted values, underscoring the need for further experimental validation.

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **1-Propanol, 2-amino-3-mercapto-**.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NOS	PubChem
Molar Mass	107.17 g/mol	ChemBK[1]
Density	1.144 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemBK[1]
Boiling Point	261.3 ± 30.0 °C at 760 mmHg (Predicted)	ChemBK[1]
pKa	9.76 ± 0.10 (Predicted)	ChemBK[1]
XLogP3	-1 (Predicted)	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	107.04048508	PubChem
Topological Polar Surface Area	67.5 Å <sup>2</sup>	PubChem
Heavy Atom Count	6	PubChem
CAS Number	584-01-0	ChemBK[1]
IUPAC Name	2-amino-3-sulfanylpropan-1-ol	PubChem

## Experimental Protocols

Detailed experimental procedures are crucial for the validation of predicted physicochemical properties. Below are standard methodologies for determining key parameters applicable to **1-Propanol, 2-amino-3-mercapto-**.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

#### Methodology:

- **Preparation of the Analyte Solution:** Accurately weigh a sample of **1-Propanol, 2-amino-3-mercapto-** and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M). To prevent oxidation of the thiol group, the water should be degassed, and the experiment conducted under an inert atmosphere (e.g., nitrogen or argon).
- **Titration Setup:** Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
- **Titration Procedure:** Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
- **Data Analysis:** Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino or thiol group has been protonated or deprotonated. This can be determined from the midpoint of the buffer region on the titration curve.

## Determination of Boiling Point by Ebulliometry

The boiling point provides information about the volatility of a substance.

#### Methodology:

- **Apparatus Setup:** Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.
- **Sample Preparation:** Place a small volume of purified **1-Propanol, 2-amino-3-mercapto-** into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- **Heating and Measurement:** Heat the flask gently. The temperature of the vapor will rise and then stabilize as the liquid boils and the vapor condenses. The boiling point is the constant temperature recorded on the thermometer when the liquid is boiling and there is a steady

condensation of the vapor. Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

## Determination of Density by Pycnometry

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology:

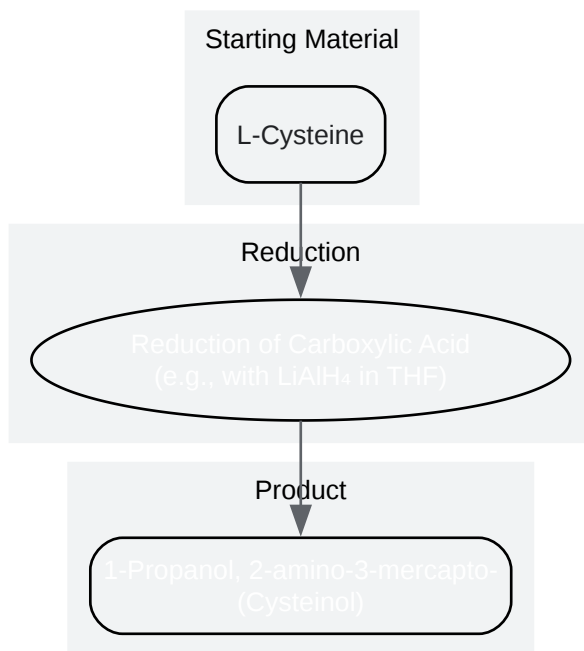
- **Pycnometer Calibration:** Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer accurately. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. The difference in mass allows for the precise determination of the pycnometer's volume.
- **Sample Measurement:** Empty and dry the pycnometer. Fill it with the sample of **1-Propanol, 2-amino-3-mercapto-** at the same temperature as the calibration. Weigh the filled pycnometer.
- **Calculation:** The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

## Synthesis and Potential Biological Role

### Plausible Synthetic Pathway

A plausible and efficient synthesis of **1-Propanol, 2-amino-3-mercapto-** can be achieved through the reduction of the carboxylic acid group of the readily available amino acid L-cysteine.

## Synthetic Workflow for 2-Amino-3-mercapto-1-propanol



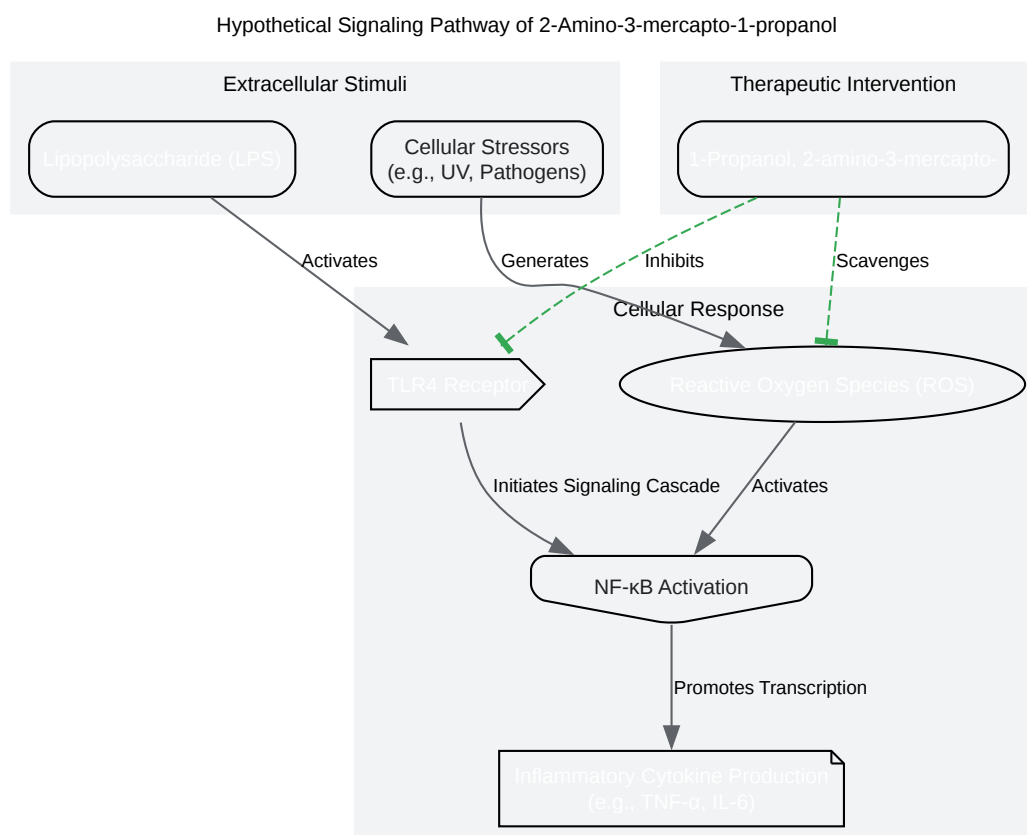
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Caption: Synthesis of 2-Amino-3-mercapto-1-propanol from L-Cysteine.

## Hypothetical Biological Signaling Pathway: Antioxidant and Anti-inflammatory Activity

Given its structural similarity to cysteine, a key precursor to the major intracellular antioxidant glutathione, **1-Propanol, 2-amino-3-mercapto-** may possess antioxidant properties.[2] The presence of the thiol group allows it to potentially scavenge reactive oxygen species (ROS). Furthermore, some amino alcohols have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response.[1][3][4]

The following diagram illustrates a hypothetical mechanism by which **1-Propanol, 2-amino-3-mercapto-** could exert both antioxidant and anti-inflammatory effects.



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Caption: Potential antioxidant and anti-inflammatory actions.

This proposed pathway suggests that **1-Propanol, 2-amino-3-mercapto-** may directly neutralize ROS, thereby reducing oxidative stress. Concurrently, it might inhibit the binding of inflammatory triggers like lipopolysaccharide (LPS) to TLR4, thus dampening the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.

## Conclusion

**1-Propanol, 2-amino-3-mercapto-** is a molecule with intriguing physicochemical properties and potential biological activities that warrant further investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals. Experimental validation of its predicted properties and exploration of its efficacy in the proposed biological pathways could unveil novel therapeutic applications for this versatile compound.

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